4-Methyl-1,2,3-thiadiazole-5-carbonitrile

描述

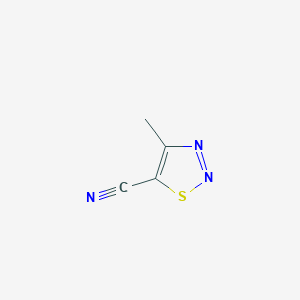

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylthiadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c1-3-4(2-5)8-7-6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRVAYBDOKEBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579293 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-68-2 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to the 1,2,3-Thiadiazole (B1210528) Core

The synthesis of the 1,2,3-thiadiazole ring can be achieved through various chemical transformations, each with its own scope and limitations. The most prominent of these routes are discussed below.

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.orgresearchgate.net This method involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosyl hydrazones, with thionyl chloride (SOCl₂). wikipedia.orgresearchgate.net The reaction proceeds via the interaction of the hydrazone with thionyl chloride, leading to the formation of the five-membered thiadiazole ring. thieme-connect.de The versatility of this reaction allows for the preparation of a wide range of mono- and di-substituted 1,2,3-thiadiazoles. thieme-connect.de

Table 1: Examples of 1,2,3-Thiadiazole Synthesis via Hurd-Mori and Related Reactions

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Pyrazolyl-phenylethanone semicarbazone | SOCl₂ | Substituted Pyrazolyl-1,2,3-thiadiazole | Good to Excellent | mdpi.com |

| N-tosylhydrazones | Sulfur, TBAI | Substituted aryl 1,2,3-thiadiazoles | 44-98 | mdpi.com |

| α,β-unsaturated tosylhydrazones | S₂Cl₂ | 1,2,3-thiadiazoles | Reasonable | thieme-connect.de |

The [3+2] cycloaddition reaction is another fundamental approach to the 1,2,3-thiadiazole core. This reaction typically involves the 1,3-dipolar cycloaddition of a diazoalkane onto a carbon-sulfur double bond, such as that found in isothiocyanates or thioesters. This method, often referred to as the Pechmann synthesis, was one of the earliest reported routes to this heterocyclic system. thieme-connect.de The reaction of diazomethane (B1218177) with phenyl isothiocyanate is a classic example of this synthetic strategy. thieme-connect.de

The scope of this reaction has been expanded to include various substituted diazoalkanes and thiocarbonyl compounds, allowing for the synthesis of a diverse array of 1,2,3-thiadiazole derivatives. The regioselectivity of the cycloaddition is a key aspect of this reaction, and it is influenced by the electronic and steric properties of the reactants.

An alternative route to 1,2,3-thiadiazoles involves the reaction of α-diazocarbonyl compounds with a source of sulfur, such as hydrogen sulfide (B99878) (H₂S) or other thionating reagents. This method, sometimes referred to as the Wolff synthesis, proceeds through the formation of an α-diazothiocarbonyl intermediate, which then undergoes a 1,5-electrocyclization to form the 1,2,3-thiadiazole ring. A variety of thionating reagents can be employed in this transformation, including Lawesson's reagent. thieme-connect.de

This approach is particularly useful for the synthesis of 1,2,3-thiadiazoles bearing a carbonyl group or a related functional group at the 5-position. For example, the reaction of methyl 2-diazo-3-oxopentanoate with 2,4-bis(4-phenoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane in refluxing THF affords methyl 5-ethyl-1,2,3-thiadiazole-4-carboxylate in high yield. thieme-connect.de

This method is closely related to the Hurd-Mori reaction and represents a significant class of 1,2,3-thiadiazole syntheses. The reaction of acylhydrazones that possess an α-methylene group with thionyl chloride is a general and widely used procedure for the preparation of 1,2,3-thiadiazoles. thieme-connect.de The mechanism is believed to involve the initial reaction of the acylhydrazone with thionyl chloride, followed by cyclization and elimination to form the aromatic thiadiazole ring. thieme-connect.dearkat-usa.org

The reaction conditions and the nature of the substituents on the acylhydrazone can influence the outcome of the reaction. In some cases, N-arylhydrazonoyl chlorides have been isolated as products when N-acylhydrazones of o-hydroxyaryl ketones react with thionyl chloride. arkat-usa.org

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile and its Precursors

The synthesis of the target compound, this compound, is predicated on the initial construction of a suitably substituted 1,2,3-thiadiazole precursor, namely 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

The most direct synthetic route to this compound involves the conversion of the corresponding carboxylic acid, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. This transformation is a standard procedure in organic synthesis and typically proceeds through a two-step sequence involving the formation of a primary amide followed by dehydration.

The precursor, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, can be synthesized via the Hurd-Mori reaction. A plausible route involves the reaction of the semicarbazone or a suitable acylhydrazone of ethyl 2-chloroacetoacetate with thionyl chloride to form ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. Subsequent hydrolysis of the ester group would then yield the desired carboxylic acid.

The conversion of the carboxylic acid to the nitrile would first involve the formation of 4-methyl-1,2,3-thiadiazole-5-carboxamide. This can be achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the acid chloride, which is then reacted with ammonia. The resulting primary amide can then be dehydrated to the nitrile using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). e-bookshelf.decdnsciencepub.comresearchgate.net

Table 2: General Reaction Scheme for the Synthesis of this compound

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | Ethyl 2-chloroacetoacetate derivative (e.g., semicarbazone) | 1. Semicarbazide2. SOCl₂ (Hurd-Mori) | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |

| 2 | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 1. NaOH (hydrolysis)2. H₃O⁺ | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid |

| 3 | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 1. SOCl₂2. NH₃ | 4-Methyl-1,2,3-thiadiazole-5-carboxamide |

| 4 | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | This compound |

Derivation from 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Preparation of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

The foundational step in the synthesis of many 5-substituted 4-methyl-1,2,3-thiadiazoles is the creation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. A principal method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. wikipedia.org This reaction involves the cyclization of α-acyl- or α-alkoxycarbonylhydrazones of ketones with thionyl chloride (SOCl₂).

While the direct synthesis of this compound is not extensively detailed in readily available literature, a logical and common synthetic route would proceed through the corresponding primary amide. This would involve the initial synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, followed by its conversion to the primary amide, and a final dehydration step to yield the nitrile. Reagents commonly used for the dehydration of primary amides to nitriles include phosphorus pentoxide, phosphoryl chloride, and trifluoroacetic anhydride. researchgate.netmdpi.com

Conversion to 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

Once 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is obtained, it can be readily converted to the more reactive acid chloride, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This transformation is a standard procedure in organic synthesis, typically achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in excess or with a solvent. nih.gov The resulting acyl chloride is a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Microwave-Assisted Synthetic Approaches

Modern synthetic chemistry increasingly employs microwave irradiation to accelerate reaction rates, improve yields, and enhance product purity. In the context of thiadiazole synthesis, microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool. The application of microwave energy can significantly reduce reaction times for the formation of the thiadiazole ring and its subsequent derivatization compared to conventional heating methods. This technique offers a more energy-efficient and time-saving approach, which is advantageous for the rapid generation of libraries of thiadiazole derivatives for further study.

Phase Transfer Catalysis in Synthesis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the synthesis of 1,2,3-thiadiazoles, PTC can be employed to improve the efficiency of the Hurd-Mori reaction. A notable example is the use of tetrabutylammonium (B224687) iodide (TBAI) as a phase transfer catalyst in the reaction between N-tosylhydrazones and elemental sulfur. nih.gov This metal-free methodology provides an improved and practical approach to substituted aryl 1,2,3-thiadiazoles with good yields. nih.gov The catalyst facilitates the transfer of anions between phases, thereby increasing the reaction rate and often leading to milder reaction conditions.

Ugi Reaction Strategies for Derivatives

The Ugi four-component reaction (Ugi-4CR) is a highly efficient multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. This one-pot reaction is particularly useful for creating libraries of structurally diverse compounds. In the context of 4-methyl-1,2,3-thiadiazole (B96444) derivatives, the Ugi reaction can be employed to generate a wide array of derivatives. mdpi.com Typically, the reaction involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. By using 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as the acidic component, a diverse range of α-acetamido carboxamide derivatives bearing the thiadiazole moiety can be synthesized. nih.govmdpi.com This strategy is a powerful tool for lead discovery and optimization in medicinal and agricultural chemistry. mdpi.com

Derivatization and Functionalization Strategies of this compound and Related Scaffolds

The 4-methyl-1,2,3-thiadiazole scaffold is a versatile platform for further chemical modification to produce a wide range of functionalized derivatives.

Formation of Hydrazide-Hydrazone Derivatives

A significant derivatization strategy for the 4-methyl-1,2,3-thiadiazole scaffold involves the formation of hydrazide-hydrazone derivatives. This approach begins with the synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471), which can be prepared from the corresponding carboxylic acid or its ester. The carbohydrazide (B1668358) then serves as a key intermediate for the synthesis of hydrazones.

The formation of hydrazide-hydrazones is typically achieved through the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with a variety of substituted aldehydes. This reaction is generally carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). The resulting hydrazide-hydrazone derivatives are often stable, solid compounds and have been synthesized in good to excellent yields, ranging from 57% to 98%.

Table 1: Examples of Synthesized Hydrazide-Hydrazone Derivatives of 4-Methyl-1,2,3-thiadiazole

| Aldehyde Reactant | Resulting Hydrazone Derivative | Yield (%) |

|---|---|---|

| Benzaldehyde | N'-benzylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 85 |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 92 |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 98 |

| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 78 |

Note: The data in this table is representative and compiled from findings in scientific literature.

These derivatization strategies highlight the chemical versatility of the 4-methyl-1,2,3-thiadiazole core, enabling the synthesis of a broad spectrum of compounds with diverse functionalities.

Synthesis of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives from the 4-methyl-1,2,3-thiadiazole core typically proceeds through a multi-step pathway involving the transformation of the 5-carbonitrile group into a reactive amine-containing intermediate. A common and effective strategy begins with the conversion of the nitrile to a carbohydrazide. This intermediate, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, serves as a crucial building block. chemicalbook.com

The carbohydrazide can then be reacted with an isothiocyanate, such as phenyl isothiocyanate, to yield the corresponding N,N'-disubstituted thiosemicarbazide (B42300). This reaction forms the thiourea moiety. nih.govresearchgate.net This method provides a reliable route to thiourea derivatives where one nitrogen atom is part of the thiadiazole carbohydrazide backbone and the other is substituted with a group from the chosen isothiocyanate. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate.

Alternatively, various substituted 2-amino-1,3,4-thiadiazoles can be reacted with isocyanates, like p-toluenesulfonyl isocyanate, in a one-pot procedure to furnish thiourea derivatives. researchgate.net While this involves a different thiadiazole isomer, the fundamental reaction of an amino group with an isocyanate to form a thiourea linkage is a widely applicable principle in heterocyclic chemistry. researchgate.netmdpi.com

Metal Complexation with 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Ligands

The 4-methyl-1,2,3-thiadiazole-5-carbohydrazide scaffold is an effective precursor for synthesizing ligands capable of coordinating with various transition metals. Through condensation reactions with aldehydes, such as 2-hydroxy-5-methoxybenzaldehyde, Schiff base ligands like (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide can be formed. growingscience.comresearchgate.net These Schiff bases are excellent chelating agents, forming stable complexes with a range of transition metal ions. researchgate.net

The synthesis of these metal complexes can be achieved through both conventional heating methods in solvents like ethanol or methanol, and more modern techniques such as microwave irradiation, which can accelerate reaction times. researchgate.net A variety of metal complexes have been synthesized using this ligand, including those with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). growingscience.com The resulting complexes are characterized using spectroscopic techniques like IR, ¹H-NMR, ¹³C-NMR, and elemental analysis to confirm their structure and coordination. researchgate.net

Table 1: Synthesis of Transition Metal Complexes

| Ligand Precursor | Reactant | Metal Ions | Synthesis Method | Reference |

|---|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | 2-Hydroxy-5-methoxybenzaldehyde | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Conventional Heating & Microwave Irradiation | growingscience.comresearchgate.net |

Organotin Derivatives Synthesis

Organotin derivatives incorporating the 4-methyl-1,2,3-thiadiazole moiety have been synthesized, primarily as carboxylate compounds. The synthetic route involves the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which can be reacted with various di- and triorganotin compounds. nih.gov

A series of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates are synthesized and characterized using NMR (¹H, ¹³C, and ¹¹⁹Sn), IR, and elemental analyses. nih.gov For instance, the reaction of the carboxylic acid with triorganotin halides (R₃SnCl) or diorganotin oxides (R₂SnO) yields the respective triorganotin and diorganotin carboxylates. These compounds have been investigated for their biological activities. nih.govmdpi.com The synthesis of organotin(IV) compounds with other heterocyclic thiol ligands often involves the reaction of an organotin(IV) halide with the sodium salt of the ligand, demonstrating a general methodology for forming bonds between tin and heteroatoms in such rings. nih.gov

Table 2: Examples of Synthesized Organotin Derivatives

| Thiadiazole Precursor | Organotin Reagent Type | Resulting Compound Type | Reference |

|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Triorganotin Halides/Oxides | Triorganotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Diorganotin Halides/Oxides | Diorganotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | nih.gov |

Introduction of Other Heterocyclic Moieties (e.g., Triazole, Oxadiazole, Thiophene)

The 4-methyl-1,2,3-thiadiazole core can be elaborated by the introduction of other heterocyclic rings, a common strategy in medicinal chemistry to modulate biological activity. The key intermediate for these syntheses is again 4-methyl-1,2,3-thiadiazole-5-carbohydrazide. mdpi.com

Oxadiazole and Thiadiazole Synthesis: To synthesize a 1,3,4-oxadiazole (B1194373) ring, the carbohydrazide can be treated with formic acid to produce an N-formyl hydrazide intermediate. Subsequent refluxing with a dehydrating agent like phosphorous pentoxide in xylene leads to cyclization, yielding a 2-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazole. researchgate.netnih.gov A similar pathway using a sulfurating agent, such as phosphorous pentasulfide, instead of phosphorous pentoxide, results in the formation of a 2-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazole. researchgate.netnih.gov

Triazole Synthesis: For the synthesis of a 1,2,4-triazole (B32235) moiety, the carbohydrazide is first reacted with an isothiocyanate (e.g., phenyl isothiocyanate) to form a thiosemicarbazide derivative. nih.govacs.org Ring closure of this intermediate in an alkaline medium, such as sodium hydroxide, affords the corresponding 5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net This method is a well-established route for the synthesis of substituted 1,2,4-triazoles. nih.govnih.gov

Cyanation Reactions on Benzo-Fused Thiadiazoles as Analogues

Direct cyanation of the 4-methyl-1,2,3-thiadiazole ring is not extensively documented in the provided context. However, analogous reactions on related benzo-fused heterocyclic systems provide insight into potential synthetic pathways. For example, the electrochemical oxidative cyanation of benzothiazole (B30560), a close structural analogue, has been successfully achieved. researchgate.net

In this method, benzothiazole derivatives are subjected to electrochemical oxidation in a divided cell using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. researchgate.net The reaction is typically carried out in a solvent system like N,N-dimethylformamide (DMF) with a supporting electrolyte. This electrochemical approach offers a metal-free alternative to traditional cyanation methods, which may require harsh conditions or toxic reagents. The successful application of this technique to benzothiazoles suggests its potential viability for the cyanation of other thiadiazole systems, including benzo-fused thiadiazoles. researchgate.net

Table 3: Summary of Heterocycle Syntheses from a Carbohydrazide Intermediate

| Target Heterocycle | Key Reagents | General Method | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Formic acid, Phosphorous pentoxide | Formation of N-formyl hydrazide followed by dehydrative cyclization. | researchgate.netnih.gov |

| 1,3,4-Thiadiazole (B1197879) | Formic acid, Phosphorous pentasulfide | Formation of N-formyl hydrazide followed by cyclization with a sulfurating agent. | researchgate.netnih.gov |

| 1,2,4-Triazole-3-thiol | Isothiocyanate, Sodium hydroxide | Formation of thiosemicarbazide followed by alkaline-mediated cyclization. | nih.govresearchgate.net |

An article on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. Extensive searches for empirical data necessary to populate the requested sections and subsections have not yielded specific information for this particular chemical compound.

The available scientific literature and chemical databases provide spectroscopic details for related structures, such as 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives like esters and hydrazides. For instance, data for the analogous carboxylic acid (CAS RN: 18212-21-0) and its ethyl ester (CAS RN: 18212-20-9) are accessible. sigmaaldrich.comsigmaaldrich.com However, no peer-reviewed studies or database entries containing the specific Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹⁹Sn NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS, HRMS) data for this compound could be located.

While general principles of spectroscopic analysis allow for predictions of characteristic signals—for example, a sharp absorption band for the nitrile (C≡N) group in the IR spectrum, typically around 2220-2260 cm⁻¹ mdpi.com—the generation of a scientifically accurate and authoritative article requires concrete experimental data. Without access to published research detailing the synthesis and characterization of this compound, fulfilling the request according to the specified outline and quality standards is not possible.

Spectroscopic Characterization and Structural Elucidation

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. For 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, with the chemical formula C₄H₃N₃S, the theoretical percentages of its constituent elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—can be calculated based on their atomic weights and the molecular weight of the compound.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 43.79 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 2.76 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 38.33 |

| Sulfur | S | 32.07 | 1 | 32.07 | 29.12 |

| Total | 125.17 | 100.00 |

X-ray Diffraction Crystallography for Structural Confirmation

A thorough search of the scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that to date, no crystal structure for this compound has been deposited or published. While X-ray diffraction studies have been conducted on various other thiadiazole derivatives to confirm their molecular structures, such data is not available for the specific carbonitrile compound of interest. The synthesis and crystallographic analysis of related compounds, however, provide valuable insights into the expected structural features of the 1,2,3-thiadiazole (B1210528) ring system.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. irjweb.comscielo.brdergipark.org.tr For 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comaimspress.com

For derivatives of 1,2,3-thiadiazole (B1210528), the distribution of HOMO and LUMO densities is typically spread across the heterocyclic ring and its substituents. The precise energy values and the energy gap for this compound would require specific DFT calculations, which are not currently published.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational chemistry allows for the theoretical prediction of various spectroscopic data, which can be compared with experimental results to confirm the molecular structure. dergipark.org.trnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, characteristic vibrational modes would include C-H stretching of the methyl group, C≡N stretching of the nitrile group, and various stretching and bending vibrations of the thiadiazole ring. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. dergipark.org.trmdpi.com For the target compound, distinct signals would be expected for the methyl protons and carbon, the nitrile carbon, and the carbons of the thiadiazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Peaks |

| IR (cm-1) | C-H stretch, C≡N stretch, Thiadiazole ring vibrations |

| 1H NMR (ppm) | Methyl protons |

| 13C NMR (ppm) | Methyl carbon, Nitrile carbon, Thiadiazole ring carbons |

| UV-Vis (nm) | λmax corresponding to electronic transitions |

| Note: Specific numerical data from computational studies are not available in the literature. |

Molecular Docking and Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential ligand-target interactions and binding affinities. nih.govbiointerfaceresearch.com

Ligand-Target Interactions

In the absence of specific molecular docking studies for this compound, we can only surmise the types of interactions it might form based on its structure. The nitrogen atoms of the thiadiazole ring and the nitrile group could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions. The specific amino acid residues involved would depend on the binding pocket of the target protein. For many biologically active thiadiazole derivatives, interactions with key residues in enzyme active sites have been shown to be crucial for their activity. nih.gov

Table 3: Potential Ligand-Target Interactions for this compound

| Interaction Type | Potential Functional Group |

| Hydrogen Bonding | Thiadiazole nitrogen atoms, Nitrile nitrogen |

| Hydrophobic Interactions | Methyl group |

| π-π Stacking | Thiadiazole ring |

| Note: This table is speculative and not based on specific docking results. |

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com Computational models can contribute to SAR by identifying key structural features and physicochemical properties that are important for binding to a target. For the 1,2,3-thiadiazole scaffold, modifications to the substituents at various positions on the ring have been shown to significantly impact biological activity. mdpi.comrsc.org A computational SAR study on this compound would involve creating a library of related structures with different substituents and then using docking and other computational methods to predict their activities. This would help in designing more potent and selective compounds.

Computational Prediction of Biological Activities

Computational tools can be employed to predict the potential biological activities of a compound based on its structural similarity to known active molecules or through machine learning models trained on large datasets of biological data. nih.govresearchgate.net For this compound, various in silico models could be used to predict its potential as an antimicrobial, anticancer, or other therapeutic agent, based on the known activities of other thiadiazole-containing compounds. mdpi.comnih.gov These predictions can guide experimental screening efforts.

Thermodynamic and Kinetic Studies of Reactions (Computational Approaches)

Computational chemistry provides a powerful lens for investigating the thermodynamic and kinetic aspects of chemical reactions involving this compound. Through theoretical calculations, researchers can elucidate reaction mechanisms, identify transition states, and determine key energetic parameters that govern the reactivity of the molecule. While specific, detailed computational studies focusing exclusively on the reaction thermodynamics and kinetics of this compound are not extensively available in the reviewed literature, broader computational studies on the 1,2,3-thiadiazole ring system offer valuable insights into its expected chemical behavior.

The primary reaction of interest for 1,2,3-thiadiazoles, often investigated through computational methods, is their thermal decomposition. This process is known to proceed through the initial cleavage of the N2-N3 bond, leading to the extrusion of molecular nitrogen (N₂) and the formation of a transient thiirene intermediate. Subsequent rearrangements or reactions of this intermediate can lead to a variety of products.

Density Functional Theory (DFT) is a commonly employed computational method for studying such reaction pathways. These studies typically involve mapping the potential energy surface of the reaction, which allows for the calculation of activation energies (Ea) and reaction enthalpies (ΔH).

Hypothetical Reaction Coordinate for Thermal Decomposition:

A generalized reaction coordinate for the thermal decomposition of a 4,5-disubstituted 1,2,3-thiadiazole, such as this compound, would involve the following key points:

Reactant: The ground state geometry of the this compound molecule.

Transition State (TS1): The geometry corresponding to the highest point on the energy profile for the N₂ extrusion step. This state is characterized by an elongated N2-N3 bond.

Intermediate: The formation of a highly strained and reactive thiirene intermediate.

Further Reactions: Subsequent transition states and products arising from the rearrangement or reactions of the thiirene.

Illustrative Data Table (Hypothetical):

The following table presents hypothetical thermodynamic and kinetic data for the initial decomposition step of this compound, based on general knowledge of similar compounds. It is important to note that these values are for illustrative purposes only and would require specific computational studies on the target molecule for validation.

| Parameter | Description | Hypothetical Value |

| Ea | Activation Energy for N₂ extrusion | 25 - 35 kcal/mol |

| ΔH_rxn | Enthalpy of Reaction for N₂ extrusion | -10 to -20 kcal/mol |

| ΔG_rxn | Gibbs Free Energy of Reaction for N₂ extrusion | -25 to -35 kcal/mol |

| ν_i | Imaginary Frequency of TS1 | -200 to -400 cm⁻¹ |

Detailed Research Findings from Related Systems:

Computational studies on related 1,2,3-thiadiazole derivatives have shown that the nature of the substituents at the C4 and C5 positions can significantly influence the activation energy of the decomposition reaction. Electron-withdrawing groups, such as the carbonitrile group at the C5 position, are generally expected to influence the electronic structure of the thiadiazole ring and, consequently, the energetics of the N-N bond cleavage.

Furthermore, computational approaches can be utilized to explore other potential reaction pathways, such as cycloaddition reactions where the 1,2,3-thiadiazole ring could act as either a diene or a dienophile. The thermodynamic and kinetic parameters for such reactions would provide valuable information on their feasibility and selectivity.

Pharmacological and Agrochemical Research Applications

Antimicrobial Activity

The 1,2,3-thiadiazole (B1210528) moiety is a key structural component in the design of new molecules with potential antimicrobial properties. Research has demonstrated that derivatives of 4-methyl-1,2,3-thiadiazole (B96444) exhibit notable effects against various microbial pathogens.

Derivatives of 4-methyl-1,2,3-thiadiazole have shown promising antibacterial activity, particularly against Gram-positive bacteria. In one study, a series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide were synthesized and evaluated for their in vitro antimicrobial effects. The findings indicated that the primary antimicrobial potential of these new compounds was observed against Gram-positive bacteria. mdpi.com

One of the most active compounds identified was a hydrazide-hydrazone derivative featuring a 5-nitro-2-furyl moiety. This compound demonstrated significant efficacy, with minimum inhibitory concentration (MIC) values indicating strong activity against several Gram-positive strains. mdpi.com For instance, the MIC for this compound ranged from 1.95 µg/mL for some Staphylococcus species to 15.62 µg/mL for Enterococcus faecalis (ATCC 29212), highlighting its potent antibacterial capabilities. mdpi.com

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone with a 5-nitro-2-furyl moiety | Staphylococcus spp. | 1.95 |

| Enterococcus faecalis ATCC 29212 | 15.62 |

In the field of agrochemicals, thiadiazole derivatives have been investigated for their ability to combat fungal diseases that affect crops. While research on 4-Methyl-1,2,3-thiadiazole-5-carbonitrile is specific, studies on related thiadiazole structures provide insight into their potential as fungicides.

Derivatives of the isomeric 1,3,4-thiadiazole (B1197879) have been tested against a range of plant fungal pathogens. For example, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown inhibitory effects against several fungi at a concentration of 50 μg/mL. The table below summarizes the inhibition rates of one such derivative against key plant pathogens.

| Fungal Pathogen | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Botrytis cinerea | 45.6 |

| Gibberella zeae | 42.3 |

| Physalospora piricola | 48.8 |

Plant viruses, such as the Tobacco Mosaic Virus (TMV), cause significant economic losses in agriculture. The development of effective antiviral agents is a key goal for crop protection. Thiadiazole derivatives have emerged as a class of compounds with potential anti-TMV activity.

Research into novel 1,3,4-thiadiazole derivatives has demonstrated their protective capabilities against TMV. In one study, a series of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and evaluated. Several of these compounds exhibited excellent protective activity against TMV. nih.govmdpi.com One compound, in particular, showed superior performance compared to the commercial agent ningnanmycin, with a half-maximal effective concentration (EC50) of 203.5 μg/mL, whereas ningnanmycin had an EC50 of 261.4 μg/mL. nih.govmdpi.com

| Compound | Antiviral Activity (EC50 in µg/mL) Against TMV |

|---|---|

| 1,3,4-Thiadiazole Derivative (E2) | 203.5 |

| Ningnanmycin (Commercial Agent) | 261.4 |

Antiviral Activity

Insecticidal Activity

Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated notable insecticidal properties. A study focused on 1,2,3-thiadiazole carboxamide analogues revealed significant aphicidal activity. It was observed that the introduction of fluoro or difluoro groups on the phenyl moiety of these compounds significantly enhanced their insecticidal potential mdpi.com. For instance, certain derivatives exhibited LC50 values as low as 33.4 μg/mL against aphids, highlighting their potency which, while less than the commercial insecticide pymetrozine, was significantly higher than the natural compound (E)-ß-farnesene mdpi.com.

In another investigation, a series of 4-methyl-1,2,3-thiadiazole derivatives synthesized through the Ugi reaction were evaluated for their insecticidal activity against the cotton leaf worm (Spodoptera littoralis). Several of these compounds exhibited much higher insecticidal activity compared to controls, with one derivative in particular showing the highest potency researchgate.net.

Herbicidal and Plant Growth Regulatory Activity

The 4-methyl-1,2,3-thiadiazole core is also a key feature in compounds developed for herbicidal and plant growth regulatory purposes.

A significant area of research has been the development of 1,2,3-thiadiazole derivatives as "plant activators." These compounds are not directly antimicrobial but instead stimulate the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). Tiadinil (B1663663) (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a prime example of a commercialized plant activator from this chemical class. Research has shown that Tiadinil induces resistance against a broad range of pathogens, including tobacco mosaic virus and tobacco wildfire disease, by inducing the expression of SAR marker genes in plants researchgate.net.

Further studies have synthesized and evaluated other 1,2,3-thiadiazole derivatives for their ability to induce SAR. For instance, novel thiazole- and oxadiazole-containing 1,2,3-thiadiazole derivatives have been developed, with some showing better SAR than the commercial control, Tiadinil nih.gov. Similarly, carboxylate derivatives of 1,2,3-thiadiazoles have demonstrated excellent inhibition of various plant diseases through their plant activator properties mdpi.com. These compounds work by activating the signaling pathway downstream of salicylic acid accumulation but upstream of the regulatory protein NPR1 dntb.gov.ua.

| Compound Type | Activity | Mechanism | Reference |

|---|---|---|---|

| Tiadinil | Induces resistance to viral and bacterial diseases | Induces expression of SAR marker genes | researchgate.net |

| Thiazole-containing 1,2,3-thiadiazoles | Systemic acquired resistance | Elicitor of plant defense | nih.gov |

| Carboxylate derivatives of 1,2,3-thiadiazoles | Inhibition of multiple plant diseases | Plant activator | mdpi.com |

In addition to plant activation, derivatives of 4-methyl-1,2,3-thiadiazole have been developed as selective herbicides. A patented compound, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, exhibits both soil and leaf herbicidal action against a variety of weeds. Importantly, this compound demonstrates selectivity, allowing for weed control in crops such as rice, maize, and cotton without damaging the crop itself nih.govgoogle.com. This selective action is a crucial attribute for modern herbicides, enabling effective weed management in agricultural settings.

Anti-inflammatory Applications

While the broader class of thiadiazole isomers has been investigated for anti-inflammatory properties, specific research on derivatives of this compound in this area is limited in the available literature. Studies have reported on the anti-inflammatory and COX-2 inhibitory activity of other heterocyclic systems, such as imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazoles and thiadiazole-linked pyrazole benzene sulphonamides nih.govresearchgate.net. These findings suggest a potential avenue for future research into the anti-inflammatory applications of 4-methyl-1,2,3-thiadiazole derivatives.

Anticancer and Antitumor Research

The 1,2,3-thiadiazole scaffold is a promising pharmacophore in the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.

One mechanism of action for these compounds is the inhibition of tubulin polymerization. Analogs of combretastatin A-4, where the olefinic bond is replaced by a 1,2,3-thiadiazole ring, have shown significant cytotoxicity against human myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116) cell lines, with IC50 values ranging from 13.4 to 86.6 nM nih.gov. These compounds were found to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase nih.gov.

Another target for 1,2,3-thiadiazole derivatives is the heat shock protein 90 (Hsp90). A series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles demonstrated significant inhibition of the viability of human cervical carcinoma (HeLa) and osteosarcoma (U2OS) cells, with GI50 values as low as 0.69 μM nih.gov.

Furthermore, d-ring fused 1,2,3-thiadiazole derivatives of dehydroepiandrosterone (B1670201) have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the reference drug adriamycin nih.gov.

| Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Combretastatin A-4 analogs | HL-60, HCT-116 | 13.4 - 86.6 nM | Tubulin polymerization inhibition | nih.gov |

| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa, U2OS | 0.69 - 0.70 μM | Hsp90 inhibition | nih.gov |

| DHEA derivatives | T47D (breast cancer) | 0.042 - 0.058 μM | Unknown | nih.gov |

The antitumor efficacy of 1,2,3-thiadiazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the key molecular features that govern their cytotoxic activity.

For the combretastatin A-4 analogs, the position of the 3,4,5-trimethoxyphenyl group on the 1,2,3-thiadiazole ring is crucial. When this group is at the 4th position, a significantly higher number of compounds display potent cytotoxic activity compared to when it is at the 5th position nih.gov.

In the case of Hsp90 inhibitors, the nature of the substituents on both the thiadiazole and dihydroxyphenyl rings influences the binding affinity to the protein and the resulting cytotoxic potency. For instance, a 4-EtOC6H4 substituent at position 5 of the thiadiazole ring combined with an ethyl group at position 5 of the dihydroxyphenyl moiety resulted in the most potent inhibitor in one study nih.gov.

A review of various 1,2,3-thiadiazole hybrid structures indicates that different substitutions on the thiadiazole nucleus can significantly improve the structure-activity relationship, thereby enhancing the therapeutic efficacy against a wide range of pathogens and cancer cells mdpi.com. For piperidine-based thiadiazole derivatives, it was noted that para-substituted compounds on the phenyl ring exhibited greater cytotoxic potency than their ortho-substituted counterparts mdpi.com.

Anticonvulsant Activity

The therapeutic landscape for epilepsy continues to drive research into novel anticonvulsant agents with improved efficacy and better safety profiles. While the broader class of thiadiazole isomers, particularly 1,3,4-thiadiazole derivatives, has been a subject of intensive investigation for anticonvulsant properties, specific research into the anticonvulsant potential of this compound and its direct derivatives is less documented in prominent literature. frontiersin.orgnih.govarjonline.orgnih.govammanu.edu.jo

General studies on various thiadiazole scaffolds have shown that this heterocyclic ring can be a key pharmacophore for anticonvulsant activity. nih.gov For instance, numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, demonstrating a range of protective effects. frontiersin.orgnih.gov The mechanism of action is often attributed to the modulation of ion channels or neurotransmitter systems. However, dedicated studies focusing on the 4-Methyl-1,2,3-thiadiazole core are necessary to ascertain its specific contribution and potential in this therapeutic area.

Other Biological Activities (e.g., Antihypertensive, Antileishmanial, Antioxidant)

Beyond anticonvulsant research, derivatives of the 4-Methyl-1,2,3-thiadiazole scaffold have been explored for other significant biological activities.

Antihypertensive Activity

The search for new antihypertensive agents has led to the exploration of various heterocyclic compounds. Some 1,3,4-thiadiazole derivatives have been synthesized and screened for their ability to lower blood pressure, with some compounds demonstrating vasodilator activity. nih.govnih.gov These studies suggest that the thiadiazole nucleus can serve as a scaffold for developing new cardiovascular agents. However, specific research focusing on the antihypertensive effects of this compound or its close analogs is not extensively covered in the available scientific literature.

Antileishmanial Activity

Leishmaniasis is a parasitic disease that remains a significant global health problem. The thiadiazole scaffold has been identified as a promising starting point for the development of new antileishmanial drugs. nih.govbrieflands.com Research has shown that certain 1,3,4-thiadiazole derivatives exhibit potent activity against Leishmania species. nih.govmdpi.comnih.govtandfonline.com For example, a series of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were evaluated, with the 4-methylbenzyl analog showing notable potency against Leishmania major. mdpi.com While these findings highlight the potential of the broader thiadiazole class, dedicated studies on 4-Methyl-1,2,3-thiadiazole derivatives are required to determine their specific efficacy against Leishmania parasites.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants a key research area. A series of 4-methyl-N′-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides have been synthesized and evaluated for their antioxidant properties. nih.gov The antioxidant potential of these compounds was assessed through their ability to scavenge free radicals.

Structure-activity relationship (SAR) studies on these derivatives revealed that the nature and position of substituents on the phenyl rings significantly influence their antioxidant capacity. Compounds featuring electron-donating groups, such as methoxy and methyl groups, at the para position of the phenyl ring demonstrated excellent free radical scavenging effects. nih.gov In contrast, derivatives with electron-withdrawing substituents like fluoro, chloro, and bromo groups showed diminished antioxidant activity but were more effective as cytotoxic and antimicrobial agents. nih.gov

| Compound Class | Key Structural Feature | Observed Activity |

|---|---|---|

| 4-methyl-N′-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides | Electron-donating groups (e.g., methoxy, methyl) at the para position of the phenyl ring. | Excellent free radical scavenging effects. |

| Electron-withdrawing groups (e.g., fluoro, chloro, bromo) at the para position of the phenyl ring. | Outperformed in cytotoxic and antimicrobial activities. |

Structure Activity Relationship Sar and Design Principles

Impact of Substituents on Biological Activity

Different substitutions on the 1,2,3-thiadiazole (B1210528) nucleus significantly alter the biological efficacy of the resulting compounds. mdpi.com The electronic and steric properties of these substituents play a crucial role in the interaction with biological targets, thereby modulating the compound's activity.

The functional group at the 5-position of the 4-methyl-1,2,3-thiadiazole (B96444) ring is a key determinant of biological activity. Modifications at this position have led to a wide range of derivatives with diverse pharmacological profiles.

Hydrazide and Hydrazone Derivatives: The conversion of the 5-carbonitrile or 5-carboxylic acid to a hydrazide, followed by condensation with various aldehydes, yields hydrazide-hydrazone derivatives. This class of compounds has shown significant antimicrobial and antifungal properties. mdpi.comccspublishing.org.cn A study on a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones revealed that the nature of the aldehyde-derived substituent is critical for activity. For instance, a derivative incorporating a 5-nitro-2-furoyl moiety exhibited the highest antimicrobial bioactivity against Gram-positive bacteria. mdpi.com This suggests that the nitro-containing furan (B31954) ring is a key pharmacophoric feature for this specific activity. mdpi.com In another study, replacing the amide linkage in the fungicide Tiadinil (B1663663) with a carbohydrazide (B1668358) hydrazone structure led to novel derivatives with potent antifungal activity against various plant pathogens. ccspublishing.org.cn The structure-activity relationship for these compounds indicated that substituents on the terminal phenyl ring also modulate activity; for example, compounds with a 2,4-dichloro substitution showed strong efficacy. ccspublishing.org.cn

Carboxylic Acid and Ester Derivatives: Organotin carboxylates derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated potent fungicidal activity. nih.gov The bioactivity is influenced by the organic groups attached to the tin atom, with triorganotin derivatives showing high growth inhibition against a range of fungi, including Physalospora piricola and Gibberella zeae. mdpi.comnih.gov

The table below summarizes the impact of different functional groups on the biological activity of 4-methyl-1,2,3-thiadiazole derivatives.

| Functional Group at C5-Position | Substituent Example | Observed Biological Activity | Key Finding |

| Hydrazide-Hydrazone | 5-Nitro-2-furoyl moiety | Antimicrobial | The 5-nitro-2-furoyl group is essential for high bioactivity. mdpi.com |

| Hydrazide-Hydrazone | Benzoyl hydrazone derivatives | Antifungal | Introduction of the carbohydrazide hydrazone structure enhances antifungal potency. ccspublishing.org.cn |

| Carboxylate | Triethyltin ester | Fungicidal | Triorganotin esters exhibit high efficacy against various plant fungi. nih.gov |

Fusing the 1,2,3-thiadiazole ring with other heterocyclic systems is a powerful strategy to create novel compounds with enhanced biological profiles. This approach often results in rigid molecules with well-defined three-dimensional shapes that can lead to improved target binding and a broader spectrum of activity.

For example, derivatives where a 4-methyl-1,2,3-thiadiazole moiety is linked to a 1,2,4-triazolo[3,4-b] mdpi.comccspublishing.org.cnbohrium.comthiadiazole system have shown promising fungicidal activity against pathogens like Rhizoctonia solani. ccspublishing.org.cn The fusion of these two heterocyclic scaffolds leads to a synergistic effect, resulting in potent antifungal agents. mdpi.com Another example involves the creation of D-ring fused 1,2,3-thiadiazole derivatives of dehydroepiandrosterone (B1670201) (DHEA), which have been investigated as antitumor agents. nih.gov These complex fused systems demonstrated significant activity against various tumor cell lines, with some derivatives showing potency comparable to the standard drug Adriamycin, particularly against the T47D breast cancer cell line. nih.gov

Design Strategies for Enhanced Efficacy and Selectivity

Modern drug design leverages several strategies to improve the potency and selectivity of lead compounds based on the 4-methyl-1,2,3-thiadiazole core.

This strategy involves chemically linking two or more distinct bioactive substructures, or pharmacophores, to create a single hybrid molecule. The goal is to harness the biological activities of the individual components or to achieve a synergistic effect.

A notable example is the development of novel fungicides by combining the 1,2,3-thiadiazole substructure, known for inducing systemic acquired resistance in plants, with the strobilurin toxophore, a well-established fungicidal pharmacophore. bohrium.comresearchgate.net This combination resulted in compounds with significantly improved and broad-spectrum fungicidal activity compared to standard fungicides like azoxystrobin. bohrium.comresearchgate.net Similarly, combining the 1,2,3-thiadiazol-5-ylcarbonyl fragment from the plant activator tiadinil with the N-arylalanine fragment from acylalanine fungicides has yielded new potential fungicides. mdpi.comurfu.ru This approach aims to create molecules that not only exhibit direct antifungal activity but may also stimulate the plant's own defense mechanisms. mdpi.com

Molecular hybridization is a rational design strategy that combines distinct pharmacophoric units from different bioactive molecules into a single new chemical entity. nih.gov This can lead to compounds with dual modes of action, improved affinity for the target, or the ability to overcome drug resistance. nih.gov

Pharmacophore Identification and Lead Compound Optimization

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore is identified, it guides the optimization of lead compounds to enhance their interaction with the biological target.

For derivatives of 4-methyl-1,2,3-thiadiazole, specific structural features have been identified as critical for their activity. In the case of antimicrobial hydrazide-hydrazones, the 5-nitro-2-furyl moiety was recognized as a key pharmacophoric element. mdpi.com For thiadiazole derivatives designed as c-Met kinase inhibitors, pharmacophore mapping identified key hydrophobic areas and hydrogen bond acceptor/donor features as essential for binding. nih.gov Such models provide a blueprint for designing new analogues with improved potency. nih.gov

Lead compound optimization involves iterative chemical modifications based on SAR data and pharmacophore models. For instance, after identifying a potent 1,3,4-thiadiazole (B1197879) sulfonamide inhibitor of a bacterial enzyme, subsequent optimization focused on modifying different parts of the molecule. acs.org This systematic approach, exploring various substituents on the phenyl rings of the lead compound, led to the discovery of derivatives with significantly enhanced inhibitory activity. acs.org This process of rational design and optimization is fundamental to developing derivatives of 4-methyl-1,2,3-thiadiazole-5-carbonitrile into effective therapeutic or agricultural agents.

Future Research Directions and Translational Prospects

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient and versatile synthetic routes to 4-methyl-1,2,3-thiadiazole-5-carbonitrile and its derivatives. While classical methods like the Hurd-Mori reaction provide a foundational approach for creating the 1,2,3-thiadiazole (B1210528) core, there is a need for methodologies that offer greater substrate scope, higher yields, and more environmentally benign conditions. mdpi.com

Key areas for development include:

One-Pot Reactions: Designing multi-component, one-pot reactions could significantly streamline the synthesis process, reducing time, cost, and waste.

Catalytic Systems: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions and improved regioselectivity.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound.

These advancements would not only facilitate the synthesis of the target compound but also enable the creation of diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Mechanisms of Action

The 1,2,3-thiadiazole nucleus is known to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. mdpi.commdpi.comresearchgate.net For this compound, a key area of future research will be the systematic exploration of its biological targets and mechanisms of action.

Derivatives of the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown notable antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com Future studies on the carbonitrile analogue should investigate a broader spectrum of microbial pathogens, including drug-resistant strains.

Furthermore, the anticancer potential of thiadiazole derivatives is a significant area of investigation. nih.gov Research should focus on identifying the specific cellular pathways and molecular targets modulated by this compound. Potential targets could include kinases, topoisomerases, and proteins involved in cell cycle regulation and apoptosis. researchgate.net Elucidating these mechanisms will be crucial for its development as a potential therapeutic agent.

Advanced Computational and Machine Learning Approaches for Compound Design

To accelerate the discovery and optimization of new drug candidates based on the this compound scaffold, advanced computational and machine learning (ML) approaches will be indispensable.

Table 1: Application of Computational and Machine Learning in Drug Design

| Approach | Application | Potential Benefit |

| Molecular Docking | Predict the binding orientation and affinity of the compound to a target protein. | Prioritize compounds for synthesis and biological testing. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the compound-target complex over time. | Assess the stability of binding and identify key interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that relate the chemical structure of compounds to their biological activity. | Predict the activity of new, unsynthesized compounds. |

| Machine Learning Algorithms | Analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models. | Accelerate the identification of lead compounds with desired properties. |

By integrating these in silico techniques, researchers can rationally design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles, while minimizing the need for extensive and costly experimental screening.

Translational Research and Potential for Commercial Applications

The ultimate goal of research into this compound is its translation into tangible applications with commercial potential. Given the diverse biological activities of thiadiazole derivatives, this compound and its future analogues could find applications in several sectors.

Pharmaceuticals: The development of new antimicrobial or anticancer drugs is a primary translational goal. nih.gov Several thiadiazole-containing compounds have already entered clinical trials for cancer therapy, highlighting the potential of this scaffold. nih.govresearchgate.net

Agrochemicals: Thiadiazole derivatives have also been investigated for their use as fungicides and plant activators. mdpi.com Future research could explore the potential of this compound as a novel crop protection agent.

The path from laboratory discovery to commercial product is long and requires a multidisciplinary approach, including preclinical and clinical studies for pharmaceuticals, and field trials for agrochemicals. Intellectual property protection through patent applications will be a critical step in securing commercial viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。